molecular formula C14H6Cl2O6S2 B14679350 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride CAS No. 36003-94-8

9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride

Cat. No.: B14679350
CAS No.: 36003-94-8
M. Wt: 405.2 g/mol
InChI Key: INIBBDZZIMFYQI-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride is an organic compound with the molecular formula C14H6Cl2O6S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl chloride groups attached to the anthracene core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride typically involves the sulfonation of anthracene derivatives followed by chlorination. One common method involves the reaction of 9,10-anthraquinone with chlorosulfonic acid, which introduces the sulfonyl chloride groups at the 1 and 6 positions of the anthracene ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form 9,10-dihydroanthracene derivatives, which can further undergo functionalization.

    Oxidation Reactions: Oxidative conditions can convert the compound into more oxidized derivatives, such as anthraquinone sulfonates.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene-2,6-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at different positions.

    9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonyl chloride groups.

    9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid): A phosphonic acid derivative with a similar anthracene core.

Uniqueness

The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-1,6-disulfonyl dichloride lies in its specific substitution pattern and the presence of reactive sulfonyl chloride groups. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

36003-94-8

Molecular Formula

C14H6Cl2O6S2

Molecular Weight

405.2 g/mol

IUPAC Name

9,10-dioxoanthracene-1,6-disulfonyl chloride

InChI

InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-4-5-8-10(6-7)13(17)9-2-1-3-11(24(16,21)22)12(9)14(8)18/h1-6H

InChI Key

INIBBDZZIMFYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

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